molecular formula C6H5NO5 B14766193 Methyl 2-nitrofuran-3-carboxylate

Methyl 2-nitrofuran-3-carboxylate

Cat. No.: B14766193
M. Wt: 171.11 g/mol
InChI Key: USZBMDYQQKDJPF-UHFFFAOYSA-N
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Description

Methyl 2-nitrofuran-3-carboxylate is a nitrofuran derivative characterized by a furan ring substituted with a nitro group at the 2-position and a methyl ester moiety at the 3-position. Structurally, it shares similarities with other methyl ester derivatives, such as Methyl 2-aminothiophene-3-carboxylate and Methyl 3-aminocyclopentanecarboxylate, which are used in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C6H5NO5

Molecular Weight

171.11 g/mol

IUPAC Name

methyl 2-nitrofuran-3-carboxylate

InChI

InChI=1S/C6H5NO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3H,1H3

InChI Key

USZBMDYQQKDJPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-nitrofuran-3-carboxylate typically involves the nitration of furan derivatives. One common method is the nitration of methyl furan-2-carboxylate using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields this compound with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-nitrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-nitrofuran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-nitrofuran-3-carboxylate involves its interaction with biological molecules. The nitro group undergoes reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects. These intermediates can inhibit the synthesis of DNA, RNA, and proteins, thereby exerting their biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 2-nitrofuran-3-carboxylate* C₆H₅NO₅ 179.11 (estimated) Nitro, Furan, Methyl ester
Methyl 2-Aminothiophene-3-Carboxylate C₆H₇NO₂S 157.19 Amino, Thiophene, Methyl ester
Methyl 3-Aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amino, Cyclopentane, Methyl ester
  • Functional Groups: The nitro group in this compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-donating amino group in its thiophene and cyclopentane analogs .
  • Aromaticity vs.

Physical Properties

General properties of methyl esters (e.g., solubility in organic solvents, moderate boiling points) can be inferred from Table 3 in , which discusses methyl ester characteristics. However, the nitro group’s polarity may reduce volatility compared to non-nitrated analogs.

Research Findings and Limitations

  • Data Gaps : Direct experimental data on the target compound’s synthesis, crystallography (e.g., SHELX refinements ), or gas chromatography behavior (cf. resin-derived esters in ) are absent in the provided evidence.

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